Trifluoromethanesulfonic anhydride
Overview
Description
. It is derived from trifluoromethanesulfonic acid and is known for its strong electrophilic properties. This compound is widely used in organic synthesis for introducing the triflyl group (CF₃SO₂) into various molecules .
Mechanism of Action
Target of Action
Trifluoromethanesulfonic anhydride, also known as triflic anhydride, is a strong electrophile . Its primary targets are oxygen-containing compounds , amides , sulfoxides , and phosphorus oxides . It is useful for introducing the triflyl group, CF3SO2 .
Mode of Action
This compound is utilized as a strong electrophilic activator in a wide range of applications in synthetic organic chemistry . It leads to the transient generation of a triflate intermediate . This versatile triflate intermediate undergoes nucleophilic trapping with diverse nucleophiles to yield novel compounds .
Biochemical Pathways
Triflic anhydride is useful for converting ketones into enol triflates . In a representative application, it is used to convert an imine into a NTf group . It will convert phenols into a triflic ester, which enables cleavage of the C-O bond .
Result of Action
The result of this compound’s action is the conversion of its targets into different compounds. For example, it can convert ketones into enol triflates, imines into NTf groups, and phenols into triflic esters .
Action Environment
This compound is an aggressive electrophile and readily hydrolyzes to the strong acid triflic acid . It is very harmful to skin and eyes . Its reactivity and stability can be influenced by environmental factors such as temperature and the presence of water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonic anhydride is typically prepared by dehydrating trifluoromethanesulfonic acid using phosphorus pentoxide (P₄O₁₀) . The reaction is carried out in a dry, round-bottomed flask at room temperature for several hours . Another method involves reacting trifluoromethanesulfonyl fluoride with alkali metal hydroxide to form trifluoromethanesulfonate, which is then purified and reacted with trifluoromethanesulfonyl chloride to yield this compound .
Industrial Production Methods: Industrial production methods often involve similar dehydration processes but on a larger scale, ensuring high purity and yield. The use of atmospheric distillation and recrystallization techniques helps achieve a product purity of up to 99.5% .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanesulfonic anhydride undergoes various chemical reactions, primarily involving electrophilic activation. It is used to convert phenols into triflic esters, imines into NTf groups, and ketones into enol triflates . These reactions often involve nucleophilic trapping with diverse nucleophiles, leading to the formation of novel compounds .
Common Reagents and Conditions: Common reagents used with this compound include alcohols, carbonyl compounds, and amides. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions include triflic esters, enol triflates, and NTf groups. These products are valuable intermediates in organic synthesis, enabling further transformations such as substitution reactions, cross-coupling processes, and rearrangements .
Scientific Research Applications
Trifluoromethanesulfonic anhydride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methanesulfonic anhydride: Similar in structure but lacks the trifluoromethyl group, making it less electrophilic.
Trifluoromethanesulfonyl chloride: Another derivative of trifluoromethanesulfonic acid, used in similar reactions but with different reactivity and applications.
Triflamides and Triflimides: These compounds contain the trifluoromethanesulfonyl group and are used as reagents and catalysts in various organic reactions.
Uniqueness: Trifluoromethanesulfonic anhydride is unique due to its strong electrophilic nature and ability to introduce the triflyl group into a wide range of substrates. This makes it a valuable reagent in organic synthesis, enabling the formation of highly reactive intermediates and facilitating complex transformations .
Properties
IUPAC Name |
trifluoromethylsulfonyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6O5S2/c3-1(4,5)14(9,10)13-15(11,12)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKHJLXJJJATHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014629 | |
Record name | Trifluoromethanesulfonic anhydride | |
Source | EPA DSSTox | |
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Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Trifluoromethanesulfonic anhydride | |
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Vapor Pressure |
8.0 [mmHg] | |
Record name | Trifluoromethanesulfonic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19906 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
358-23-6 | |
Record name | Trifluoromethanesulfonic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifluoromethanesulfonic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
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Record name | Trifluoromethanesulfonic anhydride | |
Source | EPA DSSTox | |
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Record name | Trifluoromethanesulphonic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.016 | |
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Record name | TRIFLUOROMETHANESULFONIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W034LHG1U | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trifluoromethanesulfonic anhydride?
A1: The molecular formula of this compound is C2F6O5S2, and its molecular weight is 282.14 g/mol.
Q2: Why is this compound considered a powerful electrophile?
A2: The trifluoromethyl (CF3) group in Tf2O is highly electron-withdrawing. This effect makes the sulfur atom strongly electrophilic, readily reacting with electron-rich species. [, ]
Q3: What are some key applications of this compound in organic synthesis?
A3: Tf2O is widely used for:
- Conversion to triflates: It readily converts alcohols, phenols, and carboxylic acids into their corresponding triflates, which are excellent leaving groups. [, ]
- Activation of amides: Tf2O can activate amides, enabling transformations like deaminative alkylation with organocerium reagents for ketone synthesis. []
- Glycosylation reactions: It plays a crucial role in activating thioglycosides in the presence of promoters like sulfoxides, facilitating the formation of glycosidic bonds. [, , , ]
- Electrophilic aromatic substitution: It can act as a catalyst in Friedel-Crafts acylation reactions of arenes with carboxylic acid chlorides. []
Q4: How is this compound used in trifluoromethylation reactions?
A4: Recent research has highlighted the potential of Tf2O as a trifluoromethylthiolating agent. Under visible-light photoredox catalysis and in the presence of suitable reagents, it can introduce a trifluoromethylthio (SCF3) group into unactivated alkenes and alkynes. []
Q5: Can this compound facilitate the formation of heterocycles?
A5: Yes, Tf2O has emerged as a powerful tool for building heterocyclic cores. It enables the electrophilic activation of amides, promoting cyclization reactions to form various heterocycles, including isoquinolines and β-carbolines. [, ]
Q6: Does this compound influence stereoselectivity in glycosylation reactions?
A6: The stereochemical outcome of glycosylations using Tf2O-activated thioglycosides is significantly affected by several factors:
- Protecting groups: The presence and nature of protecting groups, such as benzylidene acetals and boronate esters, on the glycosyl donor can influence the stereoselectivity. []
- Promoter system: The choice of promoter used in conjunction with Tf2O, like benzenesulfinyl piperidine or diphenyl sulfoxide, can lead to different stereochemical outcomes. [, , ]
- Donor sugar configuration: The inherent reactivity and anomeric effects of different sugar donors (e.g., glucose, mannose, galactose) influence the selectivity. [, ]
Q7: What solvents are commonly used with this compound?
A8: Tf2O is typically used in aprotic solvents like dichloromethane, toluene, or ether. [, , , , ]
Q8: How does the stability of this compound relate to its use in organic synthesis?
A9: Tf2O is moisture-sensitive and should be handled under anhydrous conditions. [, , ]
Q9: What safety precautions should be taken when handling this compound?
A10: Tf2O is corrosive and reacts violently with water, releasing heat and corrosive fumes (triflic acid). Appropriate personal protective equipment and handling procedures are essential. [, ]
Q10: Are there environmental concerns associated with this compound?
A11: The use of Tf2O can generate waste products requiring proper disposal. Research on ecotoxicological effects and waste management strategies is crucial to minimize negative impacts. [, ]
Q11: How is computational chemistry applied in research involving this compound?
A11: Computational methods can be employed to:
- Predict reactivity and selectivity: Theoretical calculations can help predict the reactivity of different substrates and the stereochemical outcome of reactions. [, , ]
Q12: What are some areas of ongoing research and development related to this compound?
A12: Research continues to explore:
- Novel synthetic applications: Expanding the use of Tf2O in diverse organic transformations, particularly in the synthesis of complex molecules and heterocycles. [, ]
- Development of milder and more selective reaction conditions: Optimizing reaction conditions to improve yields, selectivity, and functional group tolerance. [, ]
- Sustainable chemistry: Investigating alternative reagents and methodologies that minimize waste and environmental impact. [, ]
Q13: How does research on this compound intersect with other disciplines?
A13: Tf2O research extends to various fields, including:
- Materials science: Surface modification of silicon for electronic applications using Tf2O as a passivating agent. []
- Polymer chemistry: Synthesis of block copolymers via living cationic polymerization initiated by Tf2O. []
Q14: What are some historical milestones in the research and applications of this compound?
A14: Key milestones include:
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